Angiotensin I/II (1-6)

描述

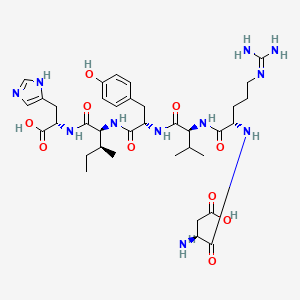

Angiotensin I/II (1-6) is a peptide fragment derived from the larger angiotensin peptides, which are part of the renin-angiotensin system. This system plays a crucial role in regulating blood pressure, fluid balance, and electrolyte homeostasis. Angiotensin I/II (1-6) has garnered interest due to its unique biological activities, which differ from those of the more commonly studied angiotensin II.

作用机制

Target of Action

Angiotensin I/II (1-6), also known as Angiotensin II, primarily targets the G-protein-coupled angiotensin II receptor type 1 (AT-1) on vascular smooth muscle cells . This receptor plays a crucial role in the regulation of blood pressure and hydro-electrolytic balance .

Mode of Action

The interaction of Angiotensin II with its target receptor, AT-1, stimulates Ca2+/calmodulin-dependent phosphorylation of myosin , leading to smooth muscle contraction . This results in vasoconstriction , which is the narrowing of blood vessels .

Pharmacokinetics

The efficacy of blood pressure control is sustained, without any evidence of tachyphylaxis, even after long-term administration .

Action Environment

The action of Angiotensin II is influenced by various environmental factors. For instance, dietary salt restriction and concomitant diuretic or ACE inhibitor administration can amplify the antihypertensive effect of Angiotensin II receptor blockers . Furthermore, the renin-angiotensin system is considered a two-arm, counter-regulatory system, with the most important peptides being Angiotensin II and angiotensin- (1-7) . This suggests that the balance between these two arms can influence the action, efficacy, and stability of Angiotensin II.

生化分析

Biochemical Properties

Angiotensin I/II (1-6) interacts with various biomolecules, including enzymes and proteins. The somatic angiotensin-I converting enzyme (sACE) is a zinc protease that cleaves angiotensin-I (AngI), bradykinin, and a broad range of other signaling peptides . The interaction between Angiotensin I/II (1-6) and these biomolecules plays a significant role in biochemical reactions .

Cellular Effects

Angiotensin I/II (1-6) has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Angiotensin I/II (1-6) involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, contributing to its role in regulating blood pressure and electrolyte fluid homeostasis .

Metabolic Pathways

Angiotensin I/II (1-6) is involved in several metabolic pathways. It interacts with enzymes or cofactors, potentially affecting metabolic flux or metabolite levels .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of angiotensin I/II (1-6) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Coupling Reactions: Using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to form peptide bonds.

Deprotection Steps: Removing protecting groups from amino acids to allow for further coupling, often using trifluoroacetic acid (TFA).

Industrial Production Methods: Industrial production of angiotensin I/II (1-6) follows similar principles but on a larger scale. Automated peptide synthesizers and high-throughput purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure high purity and yield.

化学反应分析

Types of Reactions: Angiotensin I/II (1-6) can undergo various chemical reactions, including:

Oxidation: Involving reagents like hydrogen peroxide or oxygen, leading to the formation of disulfide bonds if cysteine residues are present.

Reduction: Using agents like dithiothreitol (DTT) to break disulfide bonds.

Substitution: Reactions where specific amino acids are replaced or modified, often using site-directed mutagenesis.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, mild acidic or basic conditions.

Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Site-directed mutagenesis using oligonucleotides and polymerase chain reaction (PCR).

Major Products:

Oxidation: Formation of disulfide-linked peptides.

Reduction: Free thiol-containing peptides.

Substitution: Modified peptides with altered amino acid sequences.

科学研究应用

Angiotensin I/II (1-6) has diverse applications across various fields:

Chemistry: Used as a model peptide in studies of peptide synthesis and modification.

Biology: Investigated for its role in cellular signaling pathways and its effects on cell proliferation and apoptosis.

Medicine: Explored for its potential therapeutic effects in cardiovascular diseases, hypertension, and renal disorders.

Industry: Utilized in the development of diagnostic assays and as a standard in analytical techniques.

相似化合物的比较

Angiotensin I: A decapeptide precursor to angiotensin II, involved in the initial stages of the renin-angiotensin system.

Angiotensin II: An octapeptide with potent vasoconstrictive properties, central to blood pressure regulation.

Angiotensin III: A heptapeptide formed from angiotensin II, with similar but less potent effects.

Uniqueness of Angiotensin I/II (1-6): Angiotensin I/II (1-6) is unique due to its distinct biological activities, which include modulating blood pressure and influencing cellular processes differently from angiotensin II. Its specific interactions with receptors and signaling pathways offer potential therapeutic advantages in treating cardiovascular and renal diseases.

生物活性

Angiotensin I/II (1-6) is a peptide derived from the renin-angiotensin system (RAS), which plays a crucial role in regulating blood pressure and fluid balance. This article explores the biological activity of Angiotensin I/II (1-6), focusing on its mechanisms, effects on various physiological systems, and implications in health and disease.

Overview of the Renin-Angiotensin System

The RAS is a hormone system that regulates blood pressure and fluid balance. It involves the conversion of angiotensinogen, produced by the liver, into angiotensin I through the action of renin. Angiotensin I is then converted to angiotensin II (Ang II) by angiotensin-converting enzyme (ACE). Ang II exerts its effects primarily through two receptors: AT1R and AT2R, influencing vasoconstriction, inflammation, and cellular growth.

Biological Activity of Angiotensin I/II (1-6)

Angiotensin I/II (1-6) is a hexapeptide that has been studied for its unique biological activities distinct from those of its longer counterparts. Research indicates that it may exert both pressor effects and influence on renal function.

- Receptor Interaction : Angiotensin I/II (1-6) interacts with the AT1R and AT2R, but its affinity and resultant biological effects differ from those of Ang II. While Ang II primarily induces vasoconstriction via AT1R, Ang I/II (1-6) may have a more complex role in modulating these responses.

- Vasodilatory Effects : Studies suggest that Angiotensin I/II (1-6) can induce vasodilation under certain conditions, potentially counteracting the vasoconstrictive actions of Ang II. This duality in function highlights its potential role as a modulator within the RAS.

Physiological Effects

The effects of Angiotensin I/II (1-6) include:

- Blood Pressure Regulation : Clinical studies have shown that administration of Ang I/II (1-6) can lead to significant changes in blood pressure. For instance, an infusion in normal subjects resulted in a decrease in plasma renin activity while also affecting aldosterone levels .

- Renal Function : The hexapeptide has been implicated in renal physiology, with evidence suggesting it may influence glomerular filtration rate and renal blood flow. Its interaction with renal receptors may modulate sodium reabsorption processes.

Case Studies

Several studies have examined the effects of Angiotensin I/II (1-6) on human subjects:

- Clinical Study on Plasma Renin Activity : In a controlled study involving five normal men, intravenous infusion of Ang I/II (1-6) resulted in a significant decrease in plasma renin activity without raising plasma aldosterone levels . This suggests a potential inhibitory effect on renin release.

- Vasoconstrictor Studies : Research comparing the vasoactive effects of des-aspartate-Angiotensin I with Ang II showed that while both peptides induced vasoconstriction, their potencies varied significantly across different doses . This indicates that Ang I/II (1-6) may have a nuanced role in vascular responses.

Comparative Effects Table

| Peptide | Effect on Blood Pressure | Effect on Plasma Renin Activity | Vasodilatory Potential |

|---|---|---|---|

| Angiotensin II | Increases | Decreases | Limited |

| Angiotensin I/II (1-6) | Variable | Decreases | Possible |

| Des-Aspartate-Angiotensin I | Increases | Decreases | Limited |

属性

IUPAC Name |

(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-(1H-imidazol-5-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H55N11O10/c1-5-19(4)29(34(55)45-26(35(56)57)14-21-16-40-17-42-21)47-32(53)25(13-20-8-10-22(48)11-9-20)44-33(54)28(18(2)3)46-31(52)24(7-6-12-41-36(38)39)43-30(51)23(37)15-27(49)50/h8-11,16-19,23-26,28-29,48H,5-7,12-15,37H2,1-4H3,(H,40,42)(H,43,51)(H,44,54)(H,45,55)(H,46,52)(H,47,53)(H,49,50)(H,56,57)(H4,38,39,41)/t19-,23-,24-,25-,26-,28-,29-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYDDLSICWJNDAM-GKUXVWPZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H55N11O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

801.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。